2-Chloro-2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone

Description

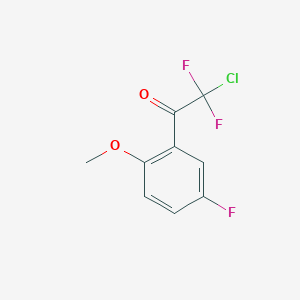

Chemical Structure: 2-Chloro-2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone features a ketone group substituted with two fluorine atoms and one chlorine atom (Cl-CF2-CO-) attached to a phenyl ring. The aromatic ring is further substituted with a fluorine atom at the 5-position and a methoxy group (-OCH3) at the 2-position. This trifluorinated ketone structure enhances its electrophilicity, making it a reactive intermediate in organic synthesis.

Properties

IUPAC Name |

2-chloro-2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-7-3-2-5(11)4-6(7)8(14)9(10,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPNVMPELBPSJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C(=O)C(F)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Chloro-2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of hydrogen fluoride and chloroethane in a fluorination reaction . Industrial production methods may vary, but they generally follow similar principles, ensuring the efficient and scalable synthesis of the compound.

Chemical Reactions Analysis

2-Chloro-2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using boron reagents and palladium catalysts.

Common reagents used in these reactions include hydrogen fluoride, chloroethane, and various boron reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Overview

2-Chloro-2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone, with the CAS number 1352222-34-4, is a fluorinated compound that has garnered interest in various scientific research applications. Its unique structural properties, including the presence of multiple fluorine atoms and a methoxy group, make it valuable in fields such as medicinal chemistry, agrochemicals, and materials science.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability.

Case Studies

- Anticancer Activity : Research has indicated that fluorinated ketones can exhibit cytotoxic effects against cancer cell lines. A study focusing on similar fluorinated compounds showed promising results in inhibiting tumor growth in vitro, suggesting that this compound could be explored further for anticancer drug development .

- Antimicrobial Properties : Another area of research has involved the evaluation of fluorinated compounds for antimicrobial activity. Preliminary studies suggest that derivatives of this compound may inhibit bacterial growth, making it a candidate for developing new antibiotics .

Agrochemicals

Fluorinated compounds are widely used in agrochemicals due to their ability to enhance the efficacy of pesticides and herbicides.

Applications

- Herbicide Development : The unique properties of this compound could be harnessed to create more effective herbicides. The incorporation of fluorine can improve the herbicide's stability and selectivity towards target plants while minimizing environmental impact .

Materials Science

The incorporation of fluorinated compounds into polymers can significantly alter material properties.

Research Insights

- Fluoropolymer Synthesis : this compound can serve as a building block for synthesizing fluoropolymers with enhanced chemical resistance and thermal stability. These materials are desirable in applications ranging from coatings to high-performance textiles .

Chemical Synthesis

This compound is also of interest in synthetic organic chemistry as a versatile intermediate.

Synthetic Applications

- Reagent in Organic Synthesis : It can be utilized as a reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions, due to the reactivity of the chloro and carbonyl groups .

Data Summary Table

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone involves its interaction with molecular targets and pathways. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions. The compound’s unique structure allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : Likely C9H6ClF3O2 (exact formula depends on stereochemical confirmation).

- Molecular Weight : Estimated ~242.5 g/mol (based on analogs in ).

- Synthesis : While direct synthesis data is unavailable, analogous compounds (e.g., ) suggest preparation via Friedel-Crafts acylation using difluoroacetyl chloride and substituted anisole derivatives in the presence of AlCl3 .

Analytical Data :

- Purity : Similar fluorinated ketones (e.g., ) achieve >95% purity via HPLC-UV and ESI-MS validation.

- Spectroscopy : Expected ¹⁹F NMR signals for CF2Cl (~-40 to -60 ppm) and aromatic fluorine (~-110 ppm), with ¹H NMR showing methoxy (-OCH3) at ~3.8 ppm and aromatic protons .

Structural Analogues

Physical and Spectral Properties

- Melting Points: Target Compound: Unreported, but analogs like 2,2-Difluoro-1-(4-methoxyphenyl)ethanone melt at 39–40°C .

Boiling Points :

- Spectroscopy: HRMS: For a related compound (C17H15F2NO2), HRMS data shows [M+H]+ at 304.1153 . ¹H NMR: Methoxy protons resonate at ~3.8 ppm, while aromatic protons appear between 6.5–7.5 ppm depending on substitution .

Biological Activity

2-Chloro-2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone, also known by its CAS number 854036-06-9, is a fluorinated compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.

- Molecular Formula : C₉H₈ClF₂O₂

- Molecular Weight : 202.61 g/mol

- CAS Number : 854036-06-9

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study highlighted its effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Klebsiella pneumoniae | 15.6 |

These results suggest that the compound may function by disrupting bacterial cell walls or inhibiting protein synthesis pathways, leading to bactericidal effects .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. The following table summarizes the antifungal efficacy against selected strains:

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 62.5 |

| Aspergillus niger | 125 |

Compared to standard antifungal agents like fluconazole, which has an MIC of 220.76 μg/mL, the compound demonstrates superior activity against certain fungal strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies on MCF-7 breast cancer cells revealed an IC50 value of approximately 8 nM, indicating potent antiproliferative effects. This suggests potential for further development in cancer therapeutics .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may inhibit key metabolic pathways in bacteria and fungi while also interfering with cell cycle regulation in cancer cells.

Case Studies

- Antibacterial Efficacy Against MRSA : A recent study demonstrated that the compound inhibited methicillin-resistant Staphylococcus aureus (MRSA) biofilm formation at concentrations as low as 0.007 mg/mL, showcasing its potential as a treatment option for resistant infections .

- Synergistic Effects : Combining this compound with other antibiotics has shown enhanced antibacterial activity, suggesting a synergistic mechanism that could be exploited in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.